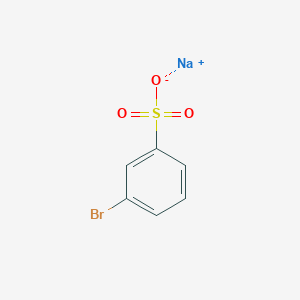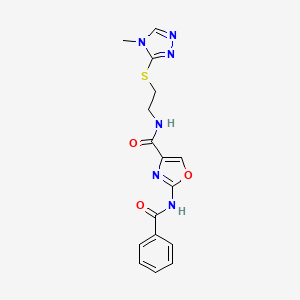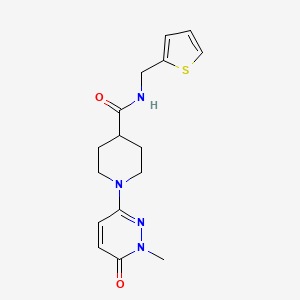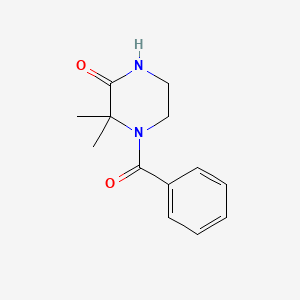
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid” is a chemical compound with a molecular weight of 401.41 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H21F2NO4/c23-22 (24)11-9-21 (10-12-22,19 (26)27)25-20 (28)29-13-18-16-7-3-1-5-14 (16)15-6-2-4-8-17 (15)18/h1-8,18H,9-13H2, (H,25,28) (H,26,27) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a storage temperature of 2-8°C .科学的研究の応用
Protection of Hydroxy-Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively used for protecting hydroxy-groups in the synthesis of complex molecules, including nucleic acids and peptides. It provides a stable protection that can be removed under mild base conditions without affecting other sensitive groups. This characteristic facilitates the synthesis of biologically important molecules by allowing sequential reactions to occur in a controlled manner. For instance, the Fmoc group has been applied in the synthesis of an octathymidylic acid fragment, showcasing its utility in the protection of hydroxy-groups alongside other base-labile protecting groups, which remain intact during the Fmoc removal process (Gioeli & Chattopadhyaya, 1982).
Synthesis of Thiazole-Carboxylic Acid
The chemical compound has been used in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, prepared from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea). This synthesis highlights the compound's role in creating specialized molecules for further research applications, demonstrating its versatility in organic synthesis (Le & Goodnow, 2004).
Carboxylation of Active Methylene Compounds
The compound's derivatives have been effectively used in the carboxylation of active methylene compounds, utilizing a reagent system that includes 1,3-diphenylurea, potassium carbonate, and carbon dioxide. This methodology enables the production of various carboxylic acids, such as indenemonocarboxylic acid and fluorene-9-carboxylic acid, under mild conditions. The process showcases the compound's applicability in creating functionalized materials for further chemical transformations (Chiba et al., 1978).
Solid Phase Peptide Synthesis
One of the most significant applications of the Fmoc group is in solid-phase peptide synthesis (SPPS), where it is used to protect the amino group of amino acids. This protection strategy is crucial for the sequential assembly of peptides on a solid support, allowing for the synthesis of peptides and proteins with high efficiency and fidelity. The Fmoc group's stability under certain conditions and its easy removal under basic conditions make it an invaluable tool in peptide synthesis, enabling the production of a wide range of biologically active peptides and small proteins (Fields & Noble, 2009).
Safety And Hazards
特性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)16-9-11-17-15(13-16)10-12-23(17)26-25(29)30-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-9,11,13,22-23H,10,12,14H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASAQZHQCAKEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxybenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2703108.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2703112.png)
![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2703113.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2703116.png)

![(E)-3-(2-tert-butylanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2703121.png)


![6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B2703127.png)
![7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione](/img/structure/B2703128.png)
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide](/img/structure/B2703129.png)
![4-[6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2703130.png)